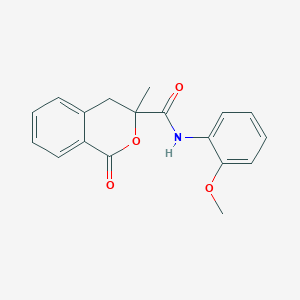![molecular formula C21H23N3O3S B12125600 propan-2-yl {[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12125600.png)
propan-2-yl {[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl {[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound featuring a triazole ring, a phenyl group, and a sulfanyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl {[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.
Introduction of the Phenyl and Phenoxymethyl Groups: These groups are introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with phenyl and phenoxymethyl halides.
Attachment of the Sulfanyl Acetate Moiety: This step involves the reaction of the triazole intermediate with a sulfanyl acetate derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenyl and phenoxymethyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted phenyl and phenoxymethyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The triazole ring is known for its bioactivity, and modifications can lead to compounds with enhanced efficacy.
Medicine
Medicinally, this compound could serve as a lead compound for the development of new drugs. Its structure allows for the exploration of various pharmacophores, potentially leading to the discovery of novel therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mécanisme D'action
The mechanism of action of propan-2-yl {[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propan-2-yl {[4-(4-bromophenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
- Propan-2-yl {[4-(4-chlorophenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
- Propan-2-yl {[4-(4-fluorophenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Uniqueness
What sets propan-2-yl {[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate apart is the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This specific substitution can lead to differences in how the compound interacts with biological targets or how it behaves in chemical reactions compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C21H23N3O3S |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
propan-2-yl 2-[[4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C21H23N3O3S/c1-15(2)27-20(25)14-28-21-23-22-19(13-26-18-7-5-4-6-8-18)24(21)17-11-9-16(3)10-12-17/h4-12,15H,13-14H2,1-3H3 |
Clé InChI |
GBYPCEUCZLTFPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC(C)C)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-1,2,4-Triazole-5-methanamine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12125527.png)

![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12125531.png)
![3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12125538.png)
![1H-[1,2,5]Oxadiazolo[3,4-b][1,4]diazepine-5,7(3H,4H)-dione, 6,8-dihydro-](/img/structure/B12125548.png)
![Benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]-](/img/structure/B12125558.png)


![2-(2,4-dichlorophenoxy)-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12125568.png)
![2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125576.png)

![2-methyl-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12125593.png)
![N-(4-{[2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide](/img/structure/B12125595.png)
